N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVRHJIGNMLCHG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350867 | |

| Record name | tert-Butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115186-37-3 | |

| Record name | 1,1-Dimethylethyl (2S)-2-[(methoxymethylamino)carbonyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115186-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-L-proline Nâ?²-methoxy-Nâ?²-methylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide for Advanced Organic Synthesis

Introduction: A Chiral Synthon for Precision Ketone Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and natural product synthesis, the demand for precise, high-yield, and stereoretentive transformations is paramount. N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide, commonly referred to as Boc-L-Proline Weinreb Amide, emerges as a cornerstone reagent for achieving such precision. This advanced building block is engineered for a singular purpose: the controlled and efficient synthesis of chiral N-Boc-pyrrolidinyl ketones.

Unlike traditional acylating agents like acid chlorides or esters, which are notoriously prone to over-addition by organometallic reagents to yield tertiary alcohols, the Weinreb amide functionality provides a self-terminating reaction pathway. This guide offers a comprehensive technical overview of this reagent, from its fundamental mechanism of action to practical, field-proven protocols for its application, tailored for researchers, chemists, and process development scientists.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

Compound Specifications

| Property | Value |

| Full Chemical Name | (S)-tert-butyl 2-(N-methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylate |

| Common Names | Boc-L-Proline Weinreb Amide, N-Boc-L-proline N-methoxy-N-methylamide |

| CAS Number | 115186-37-3 |

| Molecular Formula | C₁₂H₂₂N₂O₄[1] |

| Molecular Weight | 258.32 g/mol |

| Appearance | Light yellow liquid or oil[2] |

| Storage Temperature | 2-8°C (Refrigerate) |

Safety, Handling, and Storage

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid direct contact with skin and eyes and inhalation of any vapors.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept refrigerated. This minimizes degradation from atmospheric moisture and hydrolysis.

-

Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents, as these can compromise the integrity of the tert-butoxycarbonyl (Boc) protecting group or the amide functionality.[3][4]

The Weinreb Amide: A Mechanism of Controlled Acylation

The primary advantage of the Weinreb-Nahm ketone synthesis lies in its elegant mechanism that circumvents the common problem of over-addition in reactions of organometallic reagents with acyl compounds.[5]

When a Grignard or organolithium reagent adds to a typical ester or acid chloride, the initially formed ketone is often more reactive than the starting material. This leads to a second nucleophilic attack, uncontrollably forming a tertiary alcohol. The Weinreb amide masterfully prevents this. The reaction proceeds through a stable tetrahedral intermediate, which is stabilized by chelation of the N-methoxy oxygen and the carbonyl oxygen to the metal ion (e.g., MgX).[5][6] This chelated intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup is performed. By the time the ketone is liberated, all the organometallic reagent has been quenched, preventing any possibility of a second addition.[5]

Core Application: Synthesis of N-Boc-L-pyrrolidinyl Ketones

The following section details a robust, field-tested protocol for the synthesis of a chiral ketone using Boc-L-Proline Weinreb Amide and an organometallic reagent. This protocol is adapted from established and verified procedures, ensuring reliability and reproducibility.

Experimental Protocol: General Procedure for Ketone Synthesis

This protocol describes the reaction of Boc-L-Proline Weinreb Amide with a Grignard reagent, such as phenylmagnesium bromide.

Materials & Reagents

| Reagent/Material | Grade | Notes |

| This compound | Anhydrous | Substrate (1.0 equiv) |

| Phenylmagnesium bromide solution | 3.0 M in Et₂O | Grignard Reagent (1.1-1.5 equiv) |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Reaction Solvent |

| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent | Quenching Solution |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |

| Brine (Saturated aq. NaCl) | Reagent | Washing Solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Drying Agent |

| Round-bottom flask, dropping funnel, stir bar | Oven-dried | Glassware |

| Nitrogen or Argon gas supply | High Purity | Inert Atmosphere |

Step-by-Step Methodology

-

Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: Dissolve this compound (1.0 equiv) in anhydrous THF in the reaction flask. Cool the solution to 0°C using an ice-water bath.

-

Grignard Addition: Charge the dropping funnel with the phenylmagnesium bromide solution (1.1-1.5 equiv). Add the Grignard reagent dropwise to the stirred solution of the Weinreb amide over 15-30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add saturated aqueous NH₄Cl solution to quench the excess Grignard reagent and the intermediate chelate.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure N-Boc-pyrrolidinyl ketone.

Experimental Workflow Diagram

Analytical Characterization

Confirmation of the structure and purity of both the starting Weinreb amide and the final ketone product is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this characterization.

¹H NMR Spectroscopy

For This compound , the following characteristic signals are expected in CDCl₃ (note: due to restricted rotation around the amide bonds, some signals may appear as broad peaks or as a mixture of rotamers):

-

δ ~ 4.5 ppm (m, 1H): The α-proton on the proline ring (C2-H).

-

δ ~ 3.7 ppm (s, 3H): The N-methoxy (-OCH₃) protons.

-

δ ~ 3.5-3.3 ppm (m, 2H): The δ-protons on the proline ring (C5-H₂).

-

δ ~ 3.2 ppm (s, 3H): The N-methyl (-NCH₃) protons.

-

δ ~ 2.2-1.8 ppm (m, 4H): The β- and γ-protons on the proline ring (C3-H₂ and C4-H₂).

-

δ ~ 1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl (Boc) group.[5]

Upon successful conversion to the ketone (e.g., (S)-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)(phenyl)methanone), the spectrum will change significantly:

-

The signals for the N-methoxy and N-methyl groups at ~3.7 and ~3.2 ppm will disappear.

-

New signals corresponding to the protons of the added 'R' group will appear (e.g., aromatic protons for a phenyl ketone).

-

The α-proton on the proline ring will likely shift downfield due to the new electronic environment.

Advantages in Drug Discovery & Complex Synthesis

The adoption of Boc-L-Proline Weinreb Amide in complex synthetic campaigns is driven by several key advantages:

-

Prevention of Over-addition: As detailed, this is the foremost advantage, ensuring high yields of the desired ketone without contamination from tertiary alcohol byproducts.[5]

-

Stereochemical Integrity: The mild reaction conditions typically used for Weinreb amide couplings preserve the stereochemistry of the chiral center in the proline ring, which is critical for the synthesis of enantiomerically pure drug candidates.

-

High Functional Group Tolerance: The Weinreb ketone synthesis is compatible with a wide array of functional groups elsewhere in the molecule, simplifying synthetic planning and obviating the need for extensive protecting group strategies.[5]

-

Reliability and Scalability: The reaction is known for its reliability and high yields, making it suitable for both small-scale discovery chemistry and larger-scale process development.

Conclusion

This compound is a highly valuable and specialized reagent that provides a reliable solution to the long-standing challenge of controlled ketone synthesis from organometallic precursors. Its unique mechanism, centered on a stable chelated intermediate, guarantees high yields and prevents over-addition, while preserving the integrity of the crucial proline stereocenter. For researchers in drug discovery and complex molecule synthesis, this Weinreb amide is not merely a reagent, but a strategic tool for building complex chiral architectures with precision and efficiency.

References

-

Weinreb ketone synthesis. In: Wikipedia. Accessed January 12, 2026. [Link]

-

Converting Amides to Aldehydes and Ketones. Chemistry Steps. Accessed January 12, 2026. [Link]

-

What IS the Weinreb Amide? YouTube. Published March 18, 2013. Accessed January 12, 2026. [Link]

-

L-Proline. Organic Syntheses Procedure. Accessed January 12, 2026. [Link]

-

This compound · CAS: 115186-37-3. ChemBK. Accessed January 12, 2026. [Link]

Sources

- 1. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]

- 2. N-(tert-Butoxycarbonyl)-L-proline | 15761-39-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to Boc-L-proline Weinreb Amide: A Cornerstone in Modern Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, commonly known as Boc-L-proline Weinreb amide. This chiral building block has become an indispensable tool in organic synthesis, particularly in the pharmaceutical industry, for the precise construction of complex molecular architectures. We will delve into its chemical structure, physicochemical properties, synthesis, and diverse applications, offering field-proven insights into its practical use.

Unveiling the Molecular Architecture and Properties

Boc-L-proline Weinreb amide is a derivative of the naturally occurring amino acid L-proline. The incorporation of two key functional groups, the tert-butoxycarbonyl (Boc) protecting group and the N-methoxy-N-methylamide (Weinreb amide), bestows upon it a unique combination of stability and reactivity, making it a highly versatile synthetic intermediate.

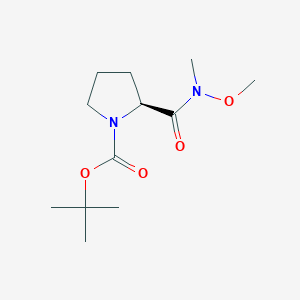

Chemical Structure

The structure features a pyrrolidine ring, characteristic of proline, with the nitrogen atom protected by a Boc group. The carboxyl group of the parent amino acid is converted into a Weinreb amide.

Caption: Chemical structure of Boc-L-proline Weinreb amide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The properties of Boc-L-proline Weinreb amide are summarized in the table below.

| Property | Value | Reference |

| Systematic Name | (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | [1] |

| CAS Number | 115186-37-3 | [1] |

| Molecular Formula | C12H22N2O4 | [2] |

| Molecular Weight | 258.31 g/mol | [2] |

| Appearance | Colorless to pale yellow oil | [3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |

Synthesis of Boc-L-proline Weinreb Amide: A Practical Approach

The synthesis of Boc-L-proline Weinreb amide is typically achieved through the coupling of N-Boc-L-proline with N,O-dimethylhydroxylamine hydrochloride. This reaction is a cornerstone of modern peptide and synthetic chemistry, valued for its high efficiency and the stability of the resulting amide.

Causality Behind Experimental Choices

The choice of coupling agent is critical for the successful synthesis of the Weinreb amide. Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), are commonly employed. These reagents activate the carboxylic acid of Boc-L-proline, facilitating nucleophilic attack by the N,O-dimethylhydroxylamine. The Boc protecting group is essential as it prevents unwanted side reactions at the proline nitrogen, such as polymerization. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) to ensure the solubility of the reactants and to avoid interference from protic species.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of N-Boc-L-proline (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and HOBt (1.2 eq).

-

Coupling Agent Addition: Slowly add a solution of EDC (1.2 eq) in DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure Boc-L-proline Weinreb amide.

Caption: Experimental workflow for the synthesis of Boc-L-proline Weinreb amide.

The Power of the Weinreb Amide: Applications in Synthesis

The true utility of Boc-L-proline Weinreb amide lies in its ability to undergo clean and controlled reactions with a variety of nucleophiles, providing access to a wide range of valuable proline-containing building blocks.

Synthesis of Ketones and Aldehydes

The hallmark of Weinreb amide chemistry is the synthesis of ketones and aldehydes without the common problem of over-addition that plagues reactions with other carboxylic acid derivatives like esters or acid chlorides.[4] Treatment of Boc-L-proline Weinreb amide with organometallic reagents such as Grignard reagents or organolithiums results in the formation of a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic work-up, thus preventing a second nucleophilic addition.

Subsequent reduction of the Weinreb amide with a mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H), cleanly affords the corresponding aldehyde.

Caption: Key transformations of Boc-L-proline Weinreb amide.

A Vital Component in Drug Discovery and Development

The proline scaffold is a privileged structure in medicinal chemistry, frequently found in bioactive molecules due to its ability to induce specific conformations in peptides and small molecules. Boc-L-proline Weinreb amide serves as a crucial starting material for the synthesis of a variety of proline-containing pharmaceuticals.

-

Antiviral Agents: A notable application is in the synthesis of a key intermediate for the antiviral drug Remdesivir.[5] The Weinreb amide strategy allows for the efficient and scalable production of a necessary building block, highlighting its importance in the rapid response to global health crises.

-

Anticancer Agents: The versatility of the Weinreb amide allows for the introduction of diverse side chains, leading to the synthesis of novel proline-based compounds with potential anticancer activity. These compounds can be designed to interact with specific biological targets involved in cancer progression.

-

Peptide Coupling and Beyond: As a protected amino acid derivative, it is a fundamental component in solid-phase and solution-phase peptide synthesis. The Weinreb amide functionality can be carried through several synthetic steps and then converted to a ketone or other functional group at a later stage, providing a powerful tool for the synthesis of complex peptides and peptidomimetics.

Spectroscopic Characterization

| Spectroscopic Data | Expected/Reported Values | Reference |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 4.02–3.96 (m, 2H), 3.72 (br s, 1H), 3.52-3.41 (m, 1H), 3.33 (m, 2H), 3.26–3.17 (m, 1H), 1.92 (br s, 1H), 1.87–1.72 (m, 4H), 1.53–1.28 (m, 13H) | [3] |

| ¹³C NMR (CDCl₃, 126 MHz) | δ (ppm): 155.3, 79.3, 68.4, 68.2, 61.3, 46.9, 38.7, 30.2, 28.7, 28.3, 27.1, 24.1 | [3] |

| IR (film) | νmax (cm⁻¹): 2957, 2843, 1691 (C=O, Boc and Weinreb), 1479, 1455, 1391, 1365, 1240, 1169, 1142, 1104, 1014, 985, 958, 923, 876, 772 | [3] |

| Mass Spectrometry (ESI-TOF) | m/z calcd. for C12H22N2O4Na [M+Na]⁺: 281.1477, found: similar values expected. |

Conclusion

Boc-L-proline Weinreb amide is a testament to the power of strategic functional group manipulation in organic synthesis. Its unique combination of a protected proline core and a versatile Weinreb amide moiety has established it as a critical tool for researchers in both academic and industrial settings. The ability to construct proline-containing ketones, aldehydes, and other complex structures with high fidelity and control continues to drive innovation in drug discovery and the synthesis of novel materials. As the demand for sophisticated and stereochemically defined molecules grows, the importance of this remarkable building block is set to increase even further.

References

-

Macmillan Group - Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688298, 1,1-Dimethylethyl (2S)-2-[(methoxymethylamino)carbonyl]-1-pyrrolidinecarboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3517120, tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

Xie, Y., Hu, T., Zhang, Y., Wei, D., Zheng, W., Zhu, F., Tian, G., Aisa, H. A., & Shen, J. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry, 86(7), 5065–5072. [Link]

-

Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

Sources

- 1. 1,1-Dimethylethyl (2S)-2-[(methoxymethylamino)carbonyl]-1-pyrrolidinecarboxylate | C12H22N2O4 | CID 688298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | C12H22N2O4 | CID 3517120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. tert-Butyl carbamate [webbook.nist.gov]

- 5. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide (CAS 115186-37-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide, registered under CAS number 115186-37-3, is a proline derivative of significant interest in the field of organic synthesis, particularly in peptide chemistry and the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, and applications, with a focus on the underlying chemical principles and experimental considerations.

Part 1: Molecular Identity and Physicochemical Characteristics

This compound, commonly referred to as Boc-L-proline Weinreb amide, possesses a unique structural combination of a Boc-protected proline residue and a Weinreb amide moiety. This arrangement imparts both stability and versatile reactivity, making it a valuable building block for synthetic chemists.

Chemical Identification

A clear identification of this chemical entity is paramount for its correct application and the reproducibility of experimental results.

| Identifier | Value | Source(s) |

| CAS Number | 115186-37-3 | [1][2] |

| IUPAC Name | tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | [2][3] |

| Molecular Formula | C12H22N2O4 | [1][2] |

| Molecular Weight | 258.31 g/mol | [1][2] |

| Synonyms | Boc-L-proline N,O-dimethylhydroxamide, Boc-Pro-N(OMe)Me, (S)-tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, this compound | [1][2][4] |

| InChI Key | KPVRHJIGNMLCHG-VIFPVBQESA-N | [2][3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N(C)OC | [1][2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. While some experimental data for CAS 115186-37-3 is available, certain parameters have not been extensively reported in the literature.

| Property | Value | Source(s) |

| Appearance | Light yellow liquid or solid | [4][5][6] |

| Melting Point | 46-47 °C | [7] |

| Boiling Point | 326.2 °C at 760 mmHg (Predicted) | [8] |

| Optical Rotation | [α]D25 = -19 ± 2º (c=1 in CHCl3); [α]22/D = -38°, c = 1 in methanol | [5][6][9] |

| Solubility | Data not available. Expected to be soluble in a range of organic solvents. | [8] |

| pKa | Data not available | |

| logP | Data not available | [8] |

Note on Data Gaps: The absence of readily available experimental data for properties such as solubility, pKa, and logP is not uncommon for specialized laboratory reagents. These parameters would typically be determined empirically based on the specific experimental conditions.

Part 2: Synthesis, Reactivity, and Applications

The synthetic utility of CAS 115186-37-3 stems from the presence of the Weinreb amide, a functional group known for its controlled reactivity towards organometallic reagents.

The Role of the Weinreb Amide: A Mechanistic Insight

The N-methoxy-N-methylamide (Weinreb amide) functionality is key to the synthetic utility of this compound. Unlike other carboxylic acid derivatives, Weinreb amides react with organometallic reagents (e.g., Grignard reagents, organolithiums) to form a stable tetrahedral intermediate. This intermediate is chelated by the methoxy group, preventing the typical over-addition that leads to the formation of tertiary alcohols. Upon acidic workup, this stable intermediate collapses to cleanly afford a ketone.

Caption: Standard analytical workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the carbon-hydrogen framework of the molecule. The spectra would show characteristic signals for the tert-butyl group, the proline ring protons, and the N-methoxy and N-methyl groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the C=O stretches of the Boc-carbamate and the Weinreb amide.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, which should correspond to 258.31 g/mol . [1][2]High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. [5][6]A high-purity sample will show a single major peak.

Conclusion

This compound (CAS 115186-37-3) is a well-defined chemical entity with significant value in modern organic synthesis. Its key feature, the Weinreb amide, allows for the controlled formation of ketones, making it a versatile precursor for a wide range of proline-containing target molecules. While some physicochemical data remains to be experimentally determined, its identity, reactivity, and primary applications are well-established, securing its place as a valuable tool in the arsenal of synthetic and medicinal chemists.

References

-

Cas 115186-37-3,N-(TERT-BUTOXYCARBONYL) - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]

- tert-butyl (2S)-2-[methoxy(methyl)carbamoyl... - Chemical reagent information. (n.d.). Retrieved January 12, 2026, from https://www.chem-station.com/reagent/reagent_detail.php?id=3773

-

Safety Data Sheet - Angene Chemical. (2021-05-01). Retrieved January 12, 2026, from [Link]

-

1,1-Dimethylethyl (2S)-2-[(methoxymethylamino)carbonyl]-1-pyrrolidinecarboxylate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

EX-10.22 - SEC.gov. (2007-05-24). Retrieved January 12, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 1,1-Dimethylethyl (2S)-2-[(methoxymethylamino)carbonyl]-1-pyrrolidinecarboxylate | C12H22N2O4 | CID 688298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | 115186-37-3 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 기타수입시약 > tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 8. angenechemical.com [angenechemical.com]

- 9. N-(叔丁氧基羰基)-L-脯氨酸-N′-甲氧基-N′-甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility Profile of N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide

Foreword: Understanding the Critical Role of Solubility in Synthesis

In modern organic synthesis and drug development, precise control over reaction conditions is paramount. N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide, a Weinreb amide derivative of L-proline, serves as a crucial intermediate, enabling the formation of ketones from nucleophilic reagents with minimal over-addition.[1][2] The efficacy, scalability, and safety of processes involving this reagent are inextricably linked to its behavior in solution. A thorough understanding of its solubility or miscibility across a spectrum of solvents is not merely academic; it is a foundational requirement for robust process development, reaction optimization, and formulation. This guide provides a comprehensive framework for characterizing the solubility profile of this key synthetic building block, blending theoretical principles with actionable experimental protocols.

Physicochemical Characteristics

This compound, also known as Boc-L-proline Weinreb amide, possesses a unique combination of a bulky, lipophilic Boc protecting group and a polar Weinreb amide moiety. These structural features dictate its physical and solubility properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 115186-37-3 | [3] |

| Molecular Formula | C₁₂H₂₂N₂O₄ | |

| Molecular Weight | 258.32 g/mol | Calculated |

| Appearance | Light yellow liquid | [3] |

| Density | 1.059 g/mL at 25 °C | [3][4] |

| Boiling Point | 253 °C (lit.) | [3][4] |

| Storage Temp. | 2-8 °C, Sealed in dry | [4] |

The fact that this compound is a liquid at standard temperature and pressure is a critical starting point.[3] Consequently, its "solubility" in other liquids is more accurately described as miscibility . For the purpose of this guide, we will use the term solubility to encompass both the dissolution of the liquid into a solvent and its miscibility with it.

Qualitative Solubility Profile: An Estimation Based on Structure

Direct quantitative solubility data for this specific Weinreb amide is not extensively published. However, by leveraging structure-activity relationships and data from analogous compounds, we can establish a reliable qualitative profile.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): Expected to be Highly Miscible. The related compound, N-Boc-L-proline, is highly soluble in DMF and DMSO.[5] The Weinreb amide functionality contributes to the compound's polarity. Solvents like DMF and DMSO are excellent for peptide synthesis and are expected to fully solvate the molecule.[6][7]

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Expected to be Highly Miscible. DCM is a common solvent for peptide coupling reactions, including those to form Weinreb amides.[8] Its ability to dissolve a wide range of organic compounds makes it a primary choice for reactions involving this reagent.

-

Ester and Ether Solvents (e.g., Ethyl Acetate, Diethyl Ether): Expected to be Miscible. These solvents of intermediate polarity should readily mix with the compound, facilitated by the lipophilic tert-butyl group.

-

Alcohol Solvents (e.g., Methanol, Ethanol): Expected to be Miscible. While the compound can accept hydrogen bonds, it lacks a donor. Alcohols are polar enough to interact with the amide and methoxy groups, and nonpolar enough to interact with the Boc group, suggesting good miscibility.

-

Nonpolar Hydrocarbon Solvents (e.g., Hexanes, Toluene): Expected to have Partial to Low Miscibility. The polar amide and methoxy groups will likely limit miscibility in highly nonpolar solvents. The bulky, nonpolar Boc group will contribute some affinity, likely resulting in partial miscibility rather than complete immiscibility.

-

Aqueous Systems (e.g., Water, Buffers): Expected to be Sparingly Soluble/Immiscible. Weinreb amides are generally considered to have low aqueous solubility.[9] The large, hydrophobic Boc group will dominate, leading to very poor solubility in water. The solubility of the parent N-Boc-L-proline in aqueous buffers is already described as "sparingly soluble".[5]

Quantitative Determination of Solubility/Miscibility: Experimental Protocols

To move beyond qualitative estimates, rigorous experimental determination is necessary. The following protocols provide a self-validating system for generating precise solubility data.

Standard Shake-Flask Method for Liquid-Liquid Systems

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11] For a liquid solute, this method is adapted to determine the saturation point of the solvent with the solute and vice-versa.

Protocol Steps:

-

Preparation: In a series of temperature-controlled vials (e.g., at 25 °C), add a known volume of the chosen solvent.

-

Titration: Add small, precise aliquots of this compound to each vial.

-

Equilibration: After each addition, cap the vial securely and agitate vigorously (e.g., on an orbital shaker at 100-150 rpm) for a set period (24-48 hours is standard to ensure equilibrium).[11] Visually inspect the solution for homogeneity.

-

Endpoint Determination: The point of saturation (the miscibility limit) is reached when the solution remains persistently turbid or a second liquid phase is observed after settling.[12]

-

Quantification: The solubility is expressed as the volume or mass of the solute per volume of the solvent (e.g., mL/mL or g/100mL) at the saturation point. For precise quantification, especially in cases of partial miscibility, the concentration of the solute in the saturated solvent phase can be determined using a calibrated analytical method like HPLC-UV or GC-FID after phase separation.

Diagram 1: Shake-Flask Experimental Workflow

Caption: Workflow for determining liquid-liquid solubility via the shake-flask method.

High-Throughput Screening (HTS) Method

For rapid screening across a wide range of solvents, an HTS approach using a 96-well plate format is highly efficient.[6][7] This method relies on detecting precipitate or turbidity formation.

Protocol Steps:

-

Stock Solution: Prepare a high-concentration stock solution of the title compound in a fully miscible solvent (e.g., DMSO or DCM).

-

Plate Preparation: Dispense a fixed volume of the various test solvents into the wells of a 96-well plate.

-

Automated Addition: Use a liquid handling robot to add increasing volumes of the stock solution to the wells containing the test solvents.

-

Mixing and Incubation: Shake the plate for a predetermined time (e.g., 1-2 hours) to allow for equilibration. Kinetic solubility is often measured, but longer incubation can approximate thermodynamic solubility.

-

Detection: Read the plate using a nephelometer, which measures light scattering caused by turbidity, or a UV/Vis plate reader to detect the formation of a second phase.[13]

-

Data Analysis: The solubility limit is the concentration at which a significant increase in light scattering or absorbance is detected.

Diagram 2: High-Throughput Solubility Screening Workflow

Sources

- 1. quora.com [quora.com]

- 2. Effect of Temperature on Partial Miscibility in a Binary-Liquid System [wolframcloud.com]

- 3. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 4. academicjournals.org [academicjournals.org]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. scielo.br [scielo.br]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Boc-L-proline Weinreb Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide, commonly known as Boc-L-proline Weinreb amide, is a key chiral building block in modern organic synthesis. Its utility lies in the Weinreb amide functionality, which allows for the controlled formation of carbon-carbon bonds with a variety of nucleophiles to yield ketones, a fundamental transformation in the synthesis of complex molecules and active pharmaceutical ingredients. A thorough understanding of its structural and spectroscopic properties is paramount for its effective use and for the unambiguous characterization of its reaction products. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this important synthetic intermediate.

Molecular Structure and NMR-Active Nuclei

The structure of Boc-L-proline Weinreb amide contains a rich array of proton and carbon environments, making NMR spectroscopy an invaluable tool for its characterization. The presence of the tert-butoxycarbonyl (Boc) protecting group and the N-methoxy-N-methylamide (Weinreb amide) introduces distinct spectroscopic signatures.

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="Cα", pos="-0.87,-0.5!"]; C3 [label="Cβ", pos="-1.73,0.5!"]; C4 [label="Cγ", pos="-0.87,1.5!"]; C5 [label="Cδ", pos="0,1!"]; C_Boc [label="C=O (Boc)", pos="0.87,-0.5!"]; O_Boc [label="O", pos="1.73,0!"]; Cq_Boc [label="Cq", pos="2.6, -0.5!"]; CH3_Boc1 [label="CH₃", pos="3.47,0!"]; CH3_Boc2 [label="CH₃", pos="2.6, -1.5!"]; CH3_Boc3 [label="CH₃", pos="1.73, -1!"]; O_Boc_carbonyl [label="O", pos="0.87,-1.5!"]; C_Weinreb [label="C=O (Amide)", pos="-1.73,-1.5!"]; O_Weinreb [label="O", pos="-1.73,-2.5!"]; N_Weinreb [label="N", pos="-2.6,-1!"]; OCH3_Weinreb [label="OCH₃", pos="-3.47,-1.5!"]; NCH3_Weinreb [label="NCH₃", pos="-2.6,0!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_Boc; C_Boc -- O_Boc; O_Boc -- Cq_Boc; Cq_Boc -- CH3_Boc1; Cq_Boc -- CH3_Boc2; Cq_Boc -- CH3_Boc3; C_Boc -- O_Boc_carbonyl; C2 -- C_Weinreb; C_Weinreb -- O_Weinreb; C_Weinreb -- N_Weinreb; N_Weinreb -- OCH3_Weinreb; N_Weinreb -- NCH3_Weinreb; }

Figure 1. Molecular structure of Boc-L-proline Weinreb amide with key carbon atoms labeled.¹H NMR Spectral Data

The ¹H NMR spectrum of Boc-L-proline Weinreb amide is characterized by distinct signals for the protons of the proline ring, the Boc protecting group, and the Weinreb amide moiety. The presence of rotamers due to restricted rotation around the amide bonds can lead to the observation of multiple sets of signals for some protons, a common feature in proline-containing, N-acylated species. The following table summarizes the expected chemical shifts in a typical deuterated solvent such as chloroform-d (CDCl₃).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Hα (Proline) | ~4.7 | m | 1H | |

| Hδ (Proline) | ~3.4 - 3.6 | m | 2H | |

| Hβ, Hγ (Proline) | ~1.8 - 2.2 | m | 4H | |

| N-CH₃ (Weinreb) | ~3.2 | s | 3H | |

| O-CH₃ (Weinreb) | ~3.7 | s | 3H | |

| C(CH₃)₃ (Boc) | ~1.4 | s | 9H |

Analysis of the ¹H NMR Spectrum:

-

Proline Ring Protons (Hα, Hβ, Hγ, Hδ): The protons on the pyrrolidine ring typically appear as complex multiplets in the upfield region of the spectrum. The α-proton (Hα), being adjacent to the chiral center and the amide carbonyl, is the most downfield of the ring protons. The δ-protons, adjacent to the nitrogen atom of the Boc group, are also shifted downfield. The β- and γ-protons are generally found in the most upfield region of the ring system.

-

Weinreb Amide Protons (N-CH₃ and O-CH₃): The N-methyl and O-methyl groups of the Weinreb amide give rise to two distinct singlets. The O-methyl protons are typically found further downfield than the N-methyl protons due to the deshielding effect of the adjacent oxygen atom.

-

Boc Protecting Group Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group appear as a sharp singlet, usually in the range of 1.4-1.5 ppm. This signal is a characteristic feature of Boc-protected compounds.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Weinreb Amide) | ~173 |

| C=O (Boc) | ~154 |

| C q (Boc) | ~80 |

| Cα (Proline) | ~59 |

| Cδ (Proline) | ~46 |

| N-CH₃ (Weinreb) | ~32 |

| O-CH₃ (Weinreb) | ~61 |

| Cβ, Cγ (Proline) | ~24, ~31 |

| C (CH₃)₃ (Boc) | ~28 |

Analysis of the ¹³C NMR Spectrum:

-

Carbonyl Carbons (C=O): Two distinct signals are observed for the carbonyl carbons. The Weinreb amide carbonyl carbon is typically found further downfield than the carbamate carbonyl of the Boc group.

-

Proline Ring Carbons (Cα, Cβ, Cγ, Cδ): The chemical shifts of the proline ring carbons are characteristic of sp³-hybridized carbons in a five-membered ring. The α-carbon (Cα) is the most downfield of the ring carbons due to its attachment to the nitrogen and the carbonyl group. The δ-carbon is also deshielded by the nitrogen atom. The β- and γ-carbons appear at higher fields.

-

Weinreb Amide Carbons (N-CH₃ and O-CH₃): The N-methyl and O-methyl carbons give rise to distinct signals. The O-methyl carbon is significantly more deshielded due to the direct attachment to the oxygen atom.

-

Boc Protecting Group Carbons (Cq and C(CH₃)₃): The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group are readily identified. The quaternary carbon appears around 80 ppm, while the methyl carbons resonate at approximately 28 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of Boc-L-proline Weinreb amide, the following experimental protocol is recommended.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of Boc-L-proline Weinreb amide into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for this type of compound.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

2. Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR) for better signal dispersion.

-

For ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 128-1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the appropriate solvent reference.

subgraph "cluster_Preparation" { label = "Sample Preparation"; style=filled; color="#EA4335"; node [style=filled, color="#FFFFFF"]; Weigh [label="Weigh Sample"]; Dissolve [label="Dissolve in Deuterated Solvent"]; Weigh -> Dissolve; }

subgraph "cluster_Acquisition" { label = "Data Acquisition"; style=filled; color="#FBBC05"; node [style=filled, color="#FFFFFF"]; Setup [label="Instrument Setup"]; Acquire [label="Acquire Spectra (1H & 13C)"]; Setup -> Acquire; }

subgraph "cluster_Processing" { label = "Data Processing"; style=filled; color="#34A853"; node [style=filled, color="#FFFFFF"]; Process [label="Fourier Transform & Phasing"]; Analyze [label="Baseline Correction & Integration"]; Reference [label="Chemical Shift Referencing"]; Process -> Analyze -> Reference; }

Dissolve -> Setup; Acquire -> Process; }

Figure 2. A simplified workflow for the acquisition and processing of NMR data.Conclusion

The ¹H and ¹³C NMR spectra of Boc-L-proline Weinreb amide provide a detailed fingerprint of its molecular structure. A comprehensive understanding of the chemical shifts and coupling patterns is essential for verifying the identity and purity of this important synthetic intermediate and for monitoring its subsequent chemical transformations. The data and protocols presented in this guide serve as a valuable resource for researchers in organic synthesis and drug development.

References

N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide material safety data sheet

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide: Material Safety, Handling, and Application

Introduction

This compound, commonly referred to as Boc-L-proline Weinreb amide, is a specialized amino acid derivative with significant utility in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical research and drug development.[1][2] Its unique structure combines the foundational L-proline scaffold, a crucial component that imparts conformational rigidity into peptides, with two key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the N-methoxy-N-methylamide, or Weinreb amide.[2][3]

The Boc group provides a robust yet readily cleavable mask for the proline nitrogen, essential for controlled, sequential bond formation in peptide synthesis.[4][5] The Weinreb amide is the cornerstone of this reagent's utility, enabling the synthesis of ketones (and aldehydes) from carboxylic acid derivatives via reaction with organometallic reagents. Unlike reactions with other activated carbonyls, the Weinreb amide forms a stable, chelated tetrahedral intermediate that resists over-addition, thereby preventing the formation of tertiary alcohols and ensuring high yields of the desired ketone product. This guide provides a comprehensive overview of the material safety data, safe handling protocols, and core applications for this valuable synthetic building block.

Section 1: Compound Identification and Properties

A clear understanding of the compound's fundamental properties is the first step in its safe and effective use.

-

Chemical Name: this compound

-

Synonyms: Boc-Pro-N(OMe)Me, Boc-L-proline Weinreb amide

-

CAS Number: 115186-37-3[1]

-

Molecular Formula: C12H22N2O4[6]

-

Molecular Weight: 258.31 g/mol

-

Structure:

-

The molecule features a five-membered pyrrolidine ring characteristic of proline.

-

The ring's nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.

-

The carboxyl group of the proline is converted into an N'-methoxy-N'-methylamide (Weinreb amide).

-

Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound, which are critical for its proper storage and handling.

| Property | Value | Reference(s) |

| Appearance | Light yellow liquid | [1] |

| Density | 1.059 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.471 | [1][7] |

| Flash Point | 113 °C | [7] |

| Storage Temperature | 2-8°C, Sealed in a dry environment | [7] |

| pKa | -3.38 ± 0.40 (Predicted) | [7] |

| Optical Activity | [α]22/D 38°, c = 1 in methanol | [7] |

Section 2: Material Safety Data Sheet (MSDS) - A Composite Profile

While a specific, comprehensive toxicological profile for this compound is not fully established, a reliable safety profile can be constructed from data on structurally related compounds, such as other N-Boc protected amino acids and laboratory reagents with similar functional groups.[8][9] Researchers should always handle this compound with the care afforded to any new or not fully characterized chemical.

Hazard Identification

Based on analogous compounds, this compound may cause skin and eye irritation.[10][11]

-

Signal Word: Warning

-

Potential Hazard Statements:

First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of accidental exposure.[12]

-

Eye Contact: Immediately flush eyes with plenty of running water for at least 20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical advice or attention.[8][12]

-

Skin Contact: Remove contaminated clothing and shoes. Immediately flush skin with running water for at least 20 minutes. If skin irritation occurs, get medical advice.[8][12]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[8][12]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and then provide plenty of water to drink. Get medical attention if symptoms occur.[8][13]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[8][14]

-

Specific Hazards: The compound is combustible.[15] Decomposition upon combustion may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[14][16] Closed containers may build up pressure and explode when heated.[10]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode, along with full protective gear.[10][14]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as described in Section 2.6. Ensure adequate ventilation and avoid breathing vapors or mist.[8][10]

-

Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[8][10]

-

Containment and Cleaning: Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite, universal binders).[8] Collect the material into a suitable, airtight container for disposal.[10]

Handling and Storage

Proper handling and storage are essential to maintain the compound's integrity and ensure laboratory safety.

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Use only in a well-ventilated area, preferably in a chemical fume hood.[8][12] Wash hands thoroughly after handling.[10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14] Store under an inert gas (e.g., Argon) as the material may be hygroscopic.[12] Recommended storage is at 2-8°C.[7]

Exposure Controls and Personal Protection

-

Engineering Controls: A well-maintained chemical fume hood or other local exhaust ventilation is necessary to control airborne levels.[12] An eyewash station and safety shower must be readily accessible.[8][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[12][14]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[12]

-

Skin and Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[14]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. A dust respirator may be appropriate if aerosols are generated.[12]

-

Section 3: Practical Application and Safe Handling Workflow

The true value of this guide lies in translating safety data into practical, reliable laboratory procedures. The following workflow and protocol illustrate the safe and effective use of Boc-L-proline Weinreb amide in a common synthetic transformation.

Safe Handling and Use Workflow

The following diagram outlines the critical steps for safely managing the reagent from procurement to disposal.

Exemplary Protocol: Synthesis of a Proline-Derived Ketone

This protocol details the reaction of Boc-L-proline Weinreb amide with a Grignard reagent to form a ketone, a foundational step in many drug discovery projects.

Objective: To synthesize (S)-tert-butyl 2-(benzoyl)pyrrolidine-1-carboxylate.

Causality: The use of a Weinreb amide is critical here. It prevents the newly formed ketone from reacting with a second equivalent of the highly nucleophilic Grignard reagent, which would otherwise lead to an undesired tertiary alcohol. This control is achieved through the formation of a stable, chelated intermediate.

Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

-

Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Rationale: Anhydrous conditions are essential as Grignard reagents are strong bases and will be quenched by water. Cooling prevents exothermic reactions from becoming uncontrollable.

-

-

Grignard Addition: Slowly add Phenylmagnesium bromide (PhMgBr, ~1.1 eq, solution in THF) dropwise via syringe to the stirred solution, ensuring the internal temperature does not exceed 5°C.

-

Rationale: Slow, dropwise addition maintains temperature control and prevents localized high concentrations of the Grignard reagent, minimizing side reactions.

-

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH4Cl) solution while maintaining cooling in the ice bath.

-

Rationale: Quenching destroys any excess Grignard reagent. Saturated NH4Cl is a mild acid source that protonates the intermediate without causing hydrolysis of the Boc group.

-

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer successively with 1N HCl, saturated aqueous NaHCO3, and brine.

-

Rationale: This sequence removes inorganic salts and byproducts. The mild acid/base washes ensure that the product, which is neutral, remains in the organic phase while ionic impurities are removed into the aqueous phases.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ketone.

Section 4: Synthetic Utility and Mechanistic Insight

The strategic value of Boc-L-proline Weinreb amide stems from its role in the controlled formation of carbon-carbon bonds.

Synthesis of the Reagent

The reagent itself is typically synthesized via a straightforward amide coupling reaction between Boc-L-proline and N,O-dimethylhydroxylamine hydrochloride, often using a peptide coupling agent like EDC/HOBt or by converting the carboxylic acid to an acid chloride.

Mechanism of Ketone Synthesis

The key to the Weinreb amide's utility is the stability of the intermediate formed upon nucleophilic attack.

The magnesium ion chelates with both the methoxy oxygen and the newly formed oxyanion. This stabilizes the tetrahedral intermediate, preventing the elimination of the methoxymethylamine group until an aqueous workup is performed. This stability is the crucial difference that stops the reaction cleanly at the ketone stage.

Conclusion

This compound is a powerful and precise tool for the synthesis of proline-containing ketones. Its efficacy is rooted in the unique reactivity of the Weinreb amide, which allows for controlled acylation reactions with potent organometallic nucleophiles. While its toxicological properties are not extensively documented, a robust safety protocol can be derived from data on analogous compounds. By adhering to strict safe handling procedures, including the use of appropriate engineering controls and personal protective equipment, researchers can safely leverage this reagent's capabilities to advance projects in medicinal chemistry and drug development.

References

- TCI AMERICA. Safety Data Sheet for Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N1-tert-butoxycarbonyl-L-tryptophan. [URL: https://www.tcichemicals.com/US/en/assets/sds/T2583_US_EN.pdf]

- Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE. [URL: http://www.orgsyn.org/demo.aspx?prep=v070p0081]

- ChemicalBook. This compound | 115186-37-3. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6709831.htm]

- TCI AMERICA. Safety Data Sheet for (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine. [URL: https://www.spectrumchemical.com/MSDS/TCI-A1172.pdf]

- ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6709831_EN.htm]

- Fisher Scientific. Safety Data Sheet for N-(tert-Butoxycarbonyl)-L-proline. [URL: https://www.fishersci.com/msds?productName=AC222210050]

- NINGBO INNO PHARMCHEM CO.,LTD. Unlock Peptide Synthesis: The Power of BOC-L-Proline. [URL: https://www.inno-pharmchem.com/blog/unlock-peptide-synthesis-the-power-of-boc-l-proline]

- MedchemExpress.com. Safety Data Sheet for N-Tert-Butoxycarbonyl-(4S)-4-Methoxymethyl-L-proline. [URL: https://www.medchemexpress.

- The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [URL: https://www.rsc.

- Sigma-Aldrich. Boc-Pro-OH 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/134570]

- BenchChem. An In-depth Technical Guide to the Synthesis of N-Boc-D-proline from D-proline. [URL: https://www.benchchem.com/synthesis/n-boc-d-proline]

- Tocris Bioscience. Safety Information. [URL: https://www.tocris.

- Sigma-Aldrich. Safety Data Sheet for L-Proline. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/81709]

- PrepChem.com. Synthesis of t-butyloxycarbonyl-L-proline. [URL: https://www.prepchem.com/synthesis-of-t-butyloxycarbonyl-l-proline/]

- Fisher Scientific. Safety Data Sheet for BOC-L-Proline. [URL: https://fscimage.fishersci.com/msds/97183.htm]

- ChemBK. This compound Request for Quotation. [URL: https://www.chembk.com/en/ask-for-quote/115186-37-3]

- The Good Scents Company. N-(tert-butoxycarbonyl)-laevo-proline. [URL: https://www.thegoodscentscompany.

- Thieme. Synthesis of Peptides Containing Proline Analogues. [URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/b-003-121601]

- Thermo Fisher Scientific. Safety Data Sheet for N-Boc-D-proline. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSJ%2FSDS%2FALFAAL08826_v-US-EN.pdf]

- Carl ROTH. Safety Data Sheet: Boc-L-Proline. [URL: https://www.carlroth.com/medias/SDB-6932-AU-EN.pdf]

- Ossila. N-Boc-trans-4-fluoro-L-proline - SAFETY DATA SHEET. [URL: https://cdn.ossila.com/sds/n-boc-trans-4-fluoro-l-proline.pdf]

- National Institutes of Health. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3735510/]

- Springer Link. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [URL: https://link.springer.com/protocol/10.1007/978-1-60327-095-9_3]

- TCI Chemicals. N-(tert-Butoxycarbonyl)-L-proline | 15761-39-4. [URL: https://www.tcichemicals.com/US/en/p/B0988]

- TCI Chemicals. N-(tert-Butoxycarbonyl)-L-proline | 15761-39-4. [URL: https://www.tcichemicals.com/IN/en/p/B0988]

- AAPPTec. Planning a Peptide Synthesis. [URL: https://www.aapptec.com/planning-a-peptide-synthesis-sp-11.html]

- National Institutes of Health. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3150410/]

- PubMed. Identification and characterization of N-tert-butoxycarbonyl-MDMA: a new MDMA precursor. [URL: https://pubmed.ncbi.nlm.nih.gov/27684615/]

Sources

- 1. This compound | 115186-37-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 6. chembk.com [chembk.com]

- 7. This compound CAS#: 115186-37-3 [m.chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

Role of Boc protecting group in amino acid synthesis

The Boc protecting group was instrumental in transforming peptide synthesis from a specialized art into a systematic and accessible science. Its chemical robustness and predictable reactivity provided the foundation for Merrifield's solid-phase methodology. While the milder and more versatile Fmoc strategy has become the modern standard for many applications, Boc chemistry remains a powerful and relevant tool. It is particularly valuable in solution-phase fragment condensation and for the synthesis of specific peptide sequences where its unique properties offer a distinct advantage. [1]For researchers and drug developers, a deep, mechanistic understanding of Boc chemistry is not merely a historical footnote but a vital part of the synthetic chemist's toolkit, enabling informed decisions to overcome the complex challenges of modern molecular assembly. [16][17]

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

-

Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

-

jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). [Link]

-

Basel, Y. K., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, ACS Publications. [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. [Link]

-

BioSpace. (2019). BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery. [Link]

-

Nandhini, K. P., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]

-

ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

Sources

- 2. biosynth.com [biosynth.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

Methodological & Application

Synthesis of N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide: A Detailed Technical Guide

This comprehensive guide provides a detailed protocol for the synthesis of N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide, a crucial intermediate in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and a robust, field-proven experimental protocol.

Introduction: The Significance of Weinreb Amides in Synthesis

This compound, commonly known as Boc-L-proline Weinreb amide, is a highly versatile building block in organic chemistry. The Weinreb amide functionality, an N-methoxy-N-methylamide, is particularly valuable due to its ability to react with organometallic reagents (such as Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol. This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate. This stability allows for controlled addition and subsequent ketone formation upon acidic workup, making Weinreb amides indispensable tools in the synthesis of complex molecules, including pharmaceuticals and natural products. The Boc-protected proline scaffold provides a chiral framework, making this specific Weinreb amide a key precursor for the stereoselective synthesis of a variety of proline-containing target molecules.

Core Chemical Principles: The EDC/HOBt Coupling Reaction

The synthesis of Boc-L-proline Weinreb amide is achieved through the coupling of N-(tert-Butoxycarbonyl)-L-proline with N,O-dimethylhydroxylamine. A widely employed and efficient method for this amide bond formation is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt).

The reaction mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: EDC, a water-soluble carbodiimide, activates the carboxyl group of Boc-L-proline to form a highly reactive O-acylisourea intermediate.[1][2]

-

Formation of the HOBt Ester: This unstable intermediate readily reacts with HOBt to form an active HOBt ester. The addition of HOBt is crucial as it minimizes the risk of racemization, a common issue in peptide couplings, and suppresses the formation of an N-acylurea byproduct.[2][3]

-

Nucleophilic Attack: The amine nitrogen of N,O-dimethylhydroxylamine then acts as a nucleophile, attacking the carbonyl carbon of the HOBt ester.

-

Amide Bond Formation: This attack leads to the formation of the desired this compound and the release of HOBt.

The overall transformation is a clean and high-yielding process, making it a preferred method in many synthetic laboratories.

Experimental Protocol: Synthesis of Boc-L-proline Weinreb Amide

This protocol details a representative procedure for the synthesis of this compound using EDC/HOBt coupling chemistry.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| N-(tert-Butoxycarbonyl)-L-proline | C₁₀H₁₇NO₄ | 215.25 | 5.00 g | 23.2 |

| N,O-Dimethylhydroxylamine hydrochloride | C₂H₈ClNO | 97.54 | 2.48 g | 25.5 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | C₈H₁₈ClN₃ | 191.70 | 4.89 g | 25.5 |

| 1-Hydroxybenzotriazole hydrate (HOBt) | C₆H₅N₃O·xH₂O | 135.13 (anhydrous) | 3.45 g | 25.5 |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 8.8 mL | 51.0 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 mL | - |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | 50 mL | - |

| Brine (saturated aqueous NaCl) | NaCl | 58.44 | 50 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |

| Ethyl acetate (EtOAc) for chromatography | C₄H₈O₂ | 88.11 | As needed | - |

| Hexanes for chromatography | C₆H₁₄ | 86.18 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-(tert-Butoxycarbonyl)-L-proline (5.00 g, 23.2 mmol). Dissolve the starting material in anhydrous dichloromethane (100 mL).

-

Addition of Reagents: To the stirred solution, add N,O-dimethylhydroxylamine hydrochloride (2.48 g, 25.5 mmol), 1-hydroxybenzotriazole hydrate (3.45 g, 25.5 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (4.89 g, 25.5 mmol).

-

Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add N,N-diisopropylethylamine (8.8 mL, 51.0 mmol) dropwise over 10 minutes. The addition of DIPEA is necessary to neutralize the hydrochloride salt of the amine and the EDC, as well as to act as a base for the reaction.

-

Reaction Progression: After the addition of DIPEA is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting Boc-L-proline is consumed.

-

Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with dichloromethane (50 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of Boc-L-proline Weinreb amide.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel.

Purification Protocol

-

Chromatography Conditions: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) is commonly used as the eluent.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the solution onto the column.

-

Elute the column with the ethyl acetate/hexanes gradient.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil.

-

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.5 (m, 1H, CH), 3.7 (s, 3H, OCH₃), 3.4 (m, 2H, CH₂N), 3.2 (s, 3H, NCH₃), 2.1-1.8 (m, 4H, CH₂CH₂), 1.4 (s, 9H, C(CH₃)₃). Note: Due to rotational isomers around the amide bond, some peaks may be broadened or duplicated. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~174 (C=O, amide), 154 (C=O, Boc), 80 (C(CH₃)₃), 61 (OCH₃), 60 (CH), 47 (CH₂N), 32 (NCH₃), 28 (C(CH₃)₃), 25-30 (CH₂CH₂). |

| Mass Spectrometry (ESI+) | m/z: Calculated for C₁₂H₂₂N₂O₄ [M+H]⁺: 259.1652; Found: 259.1658. |

| Appearance | Colorless to pale yellow oil. |

| Yield | Typically 85-95% after purification. |

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor in the synthesis of a variety of biologically active molecules. Its primary application lies in the construction of complex ketones through the addition of organometallic reagents. These ketones can then be further elaborated into a wide range of functionalities. The proline scaffold is a common motif in many pharmaceuticals, including antiviral agents, enzyme inhibitors, and modulators of protein-protein interactions. The stereochemical integrity of the L-proline core is typically preserved throughout the synthesis, allowing for the creation of enantiomerically pure target molecules.

Safety and Handling Precautions